molecular formula C7H5ClN2O2 B8133316 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol

6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol

Cat. No.: B8133316
M. Wt: 184.58 g/mol
InChI Key: SYDDLRBXUOAQEB-UHFFFAOYSA-N
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Description

6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol (CAS 2065250-39-5) is a versatile heterocyclic compound serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C7H5ClN2O2 and a molecular weight of 184.58 g/mol, this compound is characterized by its fused pyrido[2,3-b][1,4]oxazine structure, which incorporates both nitrogen and oxygen heteroatoms . The chloro substituent at the 6-position makes it a particularly useful electrophilic building block for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce more complex functional groups . This scaffold is of significant interest in pharmaceutical research for the synthesis of novel therapeutic agents. Compounds based on similar pyrido[2,3-b][1,4]oxazine cores have been investigated as potent and selective inhibitors of key biological targets, such as Bruton's Tyrosine Kinase (BTK) . BTK inhibitors represent a promising class of therapeutics for treating a range of conditions, including B-cell lymphomas, leukemias, and various autoimmune disorders . As such, 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol provides researchers with a critical starting point for constructing targeted molecule libraries and exploring new structure-activity relationships in the development of kinase inhibitors. Please note: This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-3,9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDDLRBXUOAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=CO2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Smiles Rearrangement-Mediated Cyclization

The Smiles rearrangement has emerged as a cornerstone for constructing the pyrido[2,3-b]oxazine scaffold. In a representative procedure, 2-chloro-3-hydroxypyridine is reacted with (S)-2-chloro-N-(1-phenylethyl)acetamide in acetonitrile under reflux with cesium carbonate, achieving a 96% yield of the intermediate lactam. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF)/methanol (3:1) selectively reduces the lactam to the secondary amine, forming the dihydro-oxazine precursor.

Critical Parameters :

  • Base Selection : Cesium carbonate outperforms potassium carbonate or sodium hydroxide in cyclization efficiency due to its superior solubility and mild basicity.

  • Solvent Effects : Acetonitrile facilitates higher yields (96%) compared to dimethylformamide (DMF, 90%) or THF (no reaction).

BaseSolventYield (%)
Cs₂CO₃CH₃CN96
Cs₂CO₃DMF90
K₂CO₃CH₃CN78

Direct Cyclization of Halogenated Precursors

An alternative route involves the condensation of 2-amino-3-hydroxypyridine derivatives with α-haloketones. For example, treatment of 6-chloro-2-amino-3-hydroxypyridine with chloroacetyl chloride in dichloromethane under basic conditions (K₂CO₃) forms the oxazine ring via nucleophilic substitution. This method avoids rearrangement but requires stringent control of stoichiometry to prevent over-alkylation.

Optimization Insight :

  • Temperature : Reactions conducted at 0–5°C minimize side products (e.g., dimerization), improving purity to >85%.

  • Protecting Groups : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers prevents undesired O-alkylation, though deprotection adds two steps to the synthesis.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Transitioning from batch to continuous flow reactors improves yield consistency and scalability. A pilot-scale study demonstrated that cyclization under flow conditions (residence time: 30 min, 100°C) increases throughput by 40% while reducing solvent waste.

Key Metrics :

  • Residence Time : Shorter times (≤30 min) prevent thermal degradation of heat-sensitive intermediates.

  • Catalyst Recycling : Immobilized cesium carbonate on mesoporous silica enables three reuse cycles without significant activity loss.

Green Chemistry Approaches

Sustainable synthesis routes prioritize atom economy and renewable solvents. A notable example employs γ-valerolactone (GVL), a biomass-derived solvent, for cyclization reactions, achieving 88% yield with 90% solvent recovery.

Comparative Analysis :

SolventYield (%)Recovery (%)Environmental Impact
GVL8890Low
DMF925High
CH₃CN9610Moderate

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) effectively isolates 6-chloro-1H-pyrido[2,3-b][1,oxazin-2-ol from reaction mixtures, yielding >95% purity. Gradient elution optimizes separation, with fractions analyzed via thin-layer chromatography (TLC).

Spectroscopic Confirmation

  • ¹H NMR : The hydroxyl proton resonates as a singlet at δ 9.8–10.2 ppm, while the pyridine H-5 proton appears as a doublet at δ 8.2–8.4 ppm (J = 5.6 Hz).

  • HRMS : Molecular ion peak at m/z 200.0352 (calculated for C₇H₆ClN₂O₂: 200.0354) .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways to develop novel materials with specific properties.

Biology

Research into the biological applications of this compound has revealed its potential as an enzyme inhibitor or receptor modulator. Preliminary studies suggest it may interact with specific molecular targets, inhibiting enzyme activity or modulating receptor functions. These interactions can lead to significant biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .

Medicine

In medicinal chemistry, 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol has been explored for its possible therapeutic properties. Investigations have focused on its antimicrobial and anticancer activities. The compound's ability to bind effectively to molecular targets positions it as a candidate for further drug development .

Industry

The compound is also utilized in industrial applications, particularly in developing advanced materials with specific electronic or optical properties. Its unique chemical reactivity makes it suitable for creating polymers and resins that can be tailored for particular industrial needs .

Mechanism of Action

The mechanism of action of 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido-Oxazin Derivatives

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one (Compound 6 in )
  • Structural Differences : Lacks the chlorine substituent at position 6 and features a ketone group instead of a hydroxyl at position 2.
  • Synthesis : Cyclization of chloroacetamide intermediates in DMF at 80–100°C .
  • Key Properties : A downfield NMR shift at the C5 proton (6.96 ppm) highlights the electron-withdrawing effect of the oxazin ring .
  • Activity: Not specified, but the presence of a ketone may influence reactivity compared to the hydroxyl group in the target compound.

Benzoxazepin Derivatives

Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-ones ()
  • Structural Differences : Incorporates a benzoxazepin ring (fused benzene and oxazepin) instead of oxazin.
  • Key Properties : The extended aromatic system may enhance binding to biological targets (e.g., HIV protease) .

Pyrimido-Oxazin Derivatives

7-(Methylsulfanyl)-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-ones ()
  • Structural Differences : Hybrid pyrimidine-oxazin core with a methylsulfanyl group.
  • Synthesis : Reaction of primary amines with sodium hydride and ethyl chloroformate .
  • Key Properties : The methylsulfanyl group may enhance lipophilicity, impacting membrane permeability.
  • Activity: Not specified, but pyrimidine derivatives often exhibit antiviral or anticancer properties.

Tetrahydro-Pyrido-Indol Derivatives

6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one ()
  • Structural Differences : Indole ring system fused with a pyridine, lacking the oxazin moiety.
  • Synthesis : Literature methods involve condensation and cyclization steps .
  • Key Properties : Indole’s electron-rich structure may confer distinct redox or binding properties.
  • Activity : Historically studied for CNS applications (speculative, based on indole’s prevalence in neuroactive compounds) .

Comparative Data Table

Compound Name Structural Features Synthesis Method Key Physicochemical Properties Known Biological Activity
6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol Pyrido-oxazin, Cl at C6, OH at C2 Cyclization in DMF at 80–100°C C5 proton NMR shift (6.96 ppm) Not specified
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one Pyrido-oxazin, ketone at C2 Cyclization of chloroacetamide C5 proton NMR shift (6.96 ppm) Undisclosed
Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one Benzoxazepin ring fused with pyridine Undisclosed Enhanced aromaticity Anti-AIDS
7-(Methylsulfanyl)-pyrimido-oxazin Pyrimidine-oxazin hybrid, methylsulfanyl Amine reactions with NaH High lipophilicity Undisclosed
6-Chloro-tetrahydro-pyrido-indol Indole-pyridine hybrid Literature methods Electron-rich indole core Potential CNS activity

Key Findings and Insights

Structural Impact on Reactivity :

  • The hydroxyl group in the target compound may confer hydrogen-bonding capacity, unlike the ketone in Compound 6 .
  • Chlorine at C6 likely enhances electrophilicity, influencing substitution reactions.

Synthetic Considerations :

  • Cyclization in DMF (target compound) vs. amine-mediated reactions (pyrimido-oxazin) highlights divergent synthetic pathways .

Biological Relevance :

  • Benzoxazepin derivatives demonstrate validated antiviral activity, suggesting that the target compound’s oxazin ring could be optimized for similar targets .
  • Methylsulfanyl groups (pyrimido-oxazin) may improve pharmacokinetics but require toxicity profiling .

Biological Activity

6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol typically involves the reaction of 2-chloronicotinic acid with hydroxylamine hydrochloride under acidic conditions. This process forms an oxime intermediate, which is then cyclized using dehydrating agents like phosphorus oxychloride to yield the final product .

Antimicrobial Properties

Recent studies have indicated that 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported at concentrations as low as 10 µg/mL .

Anticancer Activity

One of the most promising aspects of this compound is its anticancer potential. Research has demonstrated that 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the inhibition of cell proliferation and modulation of apoptotic pathways .

Cell Line IC50 (µM) Effect
MDA-MB-2315.0Induction of apoptosis
A5493.5Inhibition of proliferation

Enzyme Inhibition

The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular signaling pathways, and inhibition can lead to increased levels of cyclic nucleotides, which have various physiological effects. Studies have shown that 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol exhibits selective inhibition against PDE4 with an IC50 value of approximately 25 µM .

The biological effects of 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound binds to active sites on enzymes like PDEs, inhibiting their activity and leading to altered cellular signaling.
  • Receptor Modulation : It may also modulate receptor functions by interacting with binding sites on cell surface receptors involved in growth and survival pathways.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyrido[2,3-b][1,4]oxazines. The results indicated that compounds similar to 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Research on Anticancer Properties

Another study focused on the anticancer properties of this compound against different cancer cell lines. The findings revealed that treatment with 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Q & A

Q. How can researchers statistically validate the reproducibility of synthetic yields across multiple batches?

  • Answer : Perform triplicate syntheses under identical conditions. Calculate mean yield ± standard deviation. Use Student’s t-test to compare batches (p > 0.05 indicates consistency). Report outliers with root-cause analysis (e.g., moisture contamination) .

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